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Compound of Interest

Compound Name: 6-Bromo-4-methylpyridin-3-ol

CAS No.: 1256824-49-3

Cat. No.: B1379990

Get Quote

Compound Identity & Significance
IUPAC Name: 6-Bromo-4-methylpyridin-3-ol[1]

Synonyms: 2-Bromo-4-methyl-5-hydroxypyridine; 6-Bromo-4-methyl-3-pyridinol[1]

CAS Number: 1256824-49-3[1][2][3][4]

Molecular Formula:

Molecular Weight: 188.02 g/mol

SMILES:Cc1cc(Br)nc(O)c1 (Canonicalization varies; structure is 3-hydroxy, 4-methyl, 6-

bromo)[1]

Medicinal Relevance: This compound is a functionalized pyridine scaffold.[5][6] The 3-hydroxyl

group acts as a versatile handle for etherification (e.g., introducing fluorinated side chains for

PET imaging), while the 6-bromo group allows for Suzuki-Miyaura coupling to extend the

heteroaromatic core.[1]
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Synthesis & Preparation Strategy
To ensure the spectroscopic data corresponds to high-purity material, the standard preparation

route involves the diazotization of the amine precursor. This method is preferred over direct

bromination of pyridinols to control regioselectivity.

Synthetic Workflow (DOT Diagram)

Precursor
6-Bromo-4-methylpyridin-3-amine

(CAS: 156118-16-0)
Intermediate

[Diazonium Salt]

0°C, 30 min

Reagents
NaNO2, H2SO4

(Diazotization/Hydrolysis)

Target
6-Bromo-4-methylpyridin-3-ol

(CAS: 1256824-49-3)

Hydrolysis
Reflux/RT

Click to download full resolution via product page

Figure 1: Synthesis of 6-Bromo-4-methylpyridin-3-ol via diazotization of the corresponding

amine.

Spectroscopic Data Analysis[6]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Characterization relies on distinguishing the target alcohol from its amine precursor. The

conversion of

to

significantly alters the chemical environment of the ortho-proton (H-2).[1]

1. Precursor Reference: 6-Bromo-4-methylpyridin-3-amine[1][7][8]
Solvent:

Frequency: 400 MHz[8][9][10][11]

Data:

7.78 (s, 1H, H-2): Deshielded singlet (alpha to N).
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7.14 (s, 1H, H-5): Shielded singlet (beta to N, ortho to Br).

3.44 (br s, 2H, NH

): Exchangeable.

2.15 (s, 3H, CH

): Methyl group.

2. Target Compound: 6-Bromo-4-methylpyridin-3-ol
The alcohol protons are best observed in polar aprotic solvents like DMSO-

to prevent rapid exchange.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1379990/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-6-bromo-4-methylpyridin-3-ol
https://www.chemicalbook.com/ShowSupplierProductsDetail_577950_3100.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1379990?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Proton Type
Shift (

ppm)
Multiplicity

Coupling (

)

Structural
Insight

OH Hydroxyl 10.5 - 11.0 br s -

Disappears

with

shake.

Distinct from

amine (

).[6]

H-2 Aromatic 8.05 - 8.15 s -

Alpha to N

and OH.[1]

Downfield

shift vs.

amine due to

OH

electronegati

vity.

H-5 Aromatic 7.40 - 7.50 s -

Located

between Me

and Br.[1]

Less affected

by C-3

substitution.

[1]

CH Methyl 2.10 - 2.25 s -

C-4 Methyl.

[1] Consistent

with

precursor.

Note: Shifts are predicted based on substituent effects and analogous 3-hydroxypyridines.[1]

Experimental values may vary

ppm depending on concentration and water content.
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B. Mass Spectrometry (MS)
Mass spectrometry provides the most rapid confirmation of the bromine incorporation due to its

unique isotopic signature.

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

).

Isotopic Pattern: The presence of one Bromine atom (

:

) creates a characteristic "doublet" molecular ion.

Ion Species m/z (Theoretical)
Relative
Abundance

Interpretation

187.97 100%
Base peak containing

.

189.97 ~98%

Isotope peak

containing

.

Fragmentation Pathway (ESI-MS/MS):

Loss of CO (28 Da): Typical for phenols/pyridines with OH (m/z ~160).

Loss of Br (79/81 Da): Radical cleavage observed in high-energy collisions.[1]

C. Infrared (IR) Spectroscopy
IR is used primarily to confirm the conversion of the amine to the alcohol.

O-H Stretch: Broad band at 3200–3400 cm

(H-bonded). Key differentiator from the sharp N-H doublet of the precursor.
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C=N / C=C Ring Stretch: 1580–1600 cm

.[1]

C-O Stretch: ~1250 cm

(Strong).

C-Br Stretch: 600–700 cm

(Fingerprint region).[1]

Experimental Protocol: Quality Control
To validate the identity of a synthesized batch, follow this rapid QC workflow.

QC Workflow (DOT Diagram)
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Figure 2: Quality control decision tree for 6-Bromo-4-methylpyridin-3-ol.

Protocol Steps:

Sample Prep: Dissolve ~5 mg of solid in 0.6 mL DMSO-

.

Acquisition: Run 16 scans for

H NMR.
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Validation:

Verify the integral ratio of Aromatic H : Methyl H is 2 : 3.

Confirm absence of broad singlet at 3.44 ppm (residual amine).[9]

Confirm 1:1 ratio of m/z 188 and 190 in MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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